(S)-3-(4-Chlorophenyl)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(3S)-3-(4-chlorophenyl)piperidine |
InChI |
InChI=1S/C11H14ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2/t10-/m1/s1 |
InChI Key |
GLXKIKPTKUQMAP-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for S 3 4 Chlorophenyl Piperidine
Established Synthetic Routes to (S)-3-(4-Chlorophenyl)piperidine
The synthesis of enantiomerically pure 3-arylpiperidines, such as this compound, has traditionally relied on multi-step sequences that construct the piperidine (B6355638) ring from acyclic precursors or modify a pre-existing pyridine (B92270) ring. nih.gov These established routes, while effective, often involve lengthy procedures. nih.gov
Multistep Reaction Sequences for Piperidine Ring Formation
The construction of the piperidine ring is a central challenge in the synthesis of this compound. A common strategy involves the formation of a substituted pyridine derivative, which is subsequently reduced to the corresponding piperidine. For instance, a substituted pyridine can be synthesized and then subjected to hydrogenation to yield the desired piperidine core. dtic.milresearchgate.net Another approach involves the cyclization of acyclic precursors. For example, the Dieckmann condensation of N-benzoyl-di-(β-carbethoxyethyl)-amine is a known method to produce a 4-piperidone (B1582916) derivative, which can serve as a versatile intermediate for further functionalization and eventual conversion to 3-substituted piperidines. acs.org
Key Transformation Steps: Alkylation, Reduction, and Cyclization
Several key chemical transformations are pivotal in the established synthetic routes to 3-arylpiperidines.
Alkylation: The introduction of substituents onto the piperidine ring is often achieved through alkylation reactions. For example, C-alkylation of β-ketoesters like 1-benzoyl-3-carbethoxy-4-piperidone allows for the introduction of various groups at the 3-position. acs.org The non-basic nature of the nitrogen in this particular piperidone derivative prevents undesired N-alkylation, a common side reaction with other piperidine systems. acs.org Reductive amination, which involves the reaction of an amine with a carbonyl compound followed by reduction, is another widely used method for N-alkylation of piperidines. nih.gov
Reduction: The reduction of a pyridine or a partially hydrogenated intermediate like a tetrahydropyridine (B1245486) is a crucial step to obtain the saturated piperidine ring. A variety of reducing agents and catalytic systems have been employed for this purpose. Catalytic hydrogenation using metals like palladium on carbon (Pd/C), rhodium, or Raney nickel is a common and effective method. nih.govacs.orgsciencemadness.org Chemical reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are also frequently used, often in combination with other reagents to achieve specific selectivities. dtic.milsciencemadness.org For instance, the reduction of pyridine N-oxides to piperidines can be efficiently achieved using ammonium (B1175870) formate (B1220265) and palladium on carbon. organic-chemistry.org
Cyclization: Intramolecular reactions that form the six-membered piperidine ring are a cornerstone of many synthetic strategies. nih.gov These cyclization reactions can be mediated by various catalysts and reaction conditions. For example, aza-Prins cyclizations of homoallylic amines with aldehydes or epoxides can lead to the formation of substituted piperidines. nih.gov Another powerful approach is the intramolecular aza-Michael reaction, which involves the addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule to form the heterocyclic ring. nih.govacs.org
Chiral Resolution Techniques for Enantiomeric Purity
Achieving high enantiomeric purity is critical for the biological activity of this compound. Chiral resolution is a widely employed technique to separate a racemic mixture of a compound into its individual enantiomers. wikipedia.org
The most common method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. wikipedia.orglibretexts.org These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer is recovered by removing the resolving agent. wikipedia.org
Commonly used chiral resolving agents for amines include:
Tartaric acid wikipedia.orglibretexts.org
Camphorsulfonic acid wikipedia.orggoogle.com
Mandelic acid libretexts.org
The selection of the optimal resolving agent is often determined empirically, as the efficiency of the resolution depends on the specific properties of the diastereomeric salts formed. sciencemadness.org High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for the analytical and preparative separation of enantiomers. nih.gov
Novel Synthetic Approaches and Route Optimization for Chlorophenylpiperidines
In recent years, significant efforts have been directed towards developing more efficient, selective, and sustainable methods for the synthesis of substituted piperidines, including this compound.
Palladium-Catalyzed Synthesis of Piperidine Derivatives
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of 3-arylpiperidines. These methods offer a direct way to form the key carbon-carbon bond between the piperidine ring and the aryl group.
One notable approach involves the palladium-catalyzed C(sp³)–H arylation of piperidines. nih.govacs.org This strategy allows for the direct functionalization of a C-H bond on the piperidine ring with an aryl group, offering a more atom-economical route compared to traditional methods that require pre-functionalization. For instance, the use of a directing group can guide the palladium catalyst to a specific C-H bond, enabling regio- and stereoselective arylation. acs.orgimperial.ac.uk Another innovative method is the palladium-catalyzed cross-coupling reaction between an aryl halide and an endocyclic 1-azaallyl anion, which can be generated in situ from a 2-aryl-1-piperideine. nih.gov This approach provides a concise route to unprotected cis-2,3-diarylpiperidines. nih.gov
| Catalyst System | Reactants | Product Type | Key Features |
| Pd(TFA)₂ / 1,4-BQ | Pyrrolidines, Piperidines, Azepanes / Arylboronic acids | α-Aryl cyclic amines | Direct C(sp³)–H arylation. nih.gov |
| Pd(OAc)₂ / Aminoquinoline auxiliary | Piperidine derivatives / Aryl iodides | cis-3,4-Disubstituted piperidines | Regio- and stereoselective C(4)–H arylation. acs.orgacs.org |
| Pd catalyst / Chiral phosphine (B1218219) ligand | 2-Aryl-1-piperideines / Aryl halides | Enantioenriched cis-2,3-Diarylpiperidines | Asymmetric cross-coupling with in situ generated 1-azaallyl anions. nih.gov |
Green Chemistry Approaches in Piperidine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of piperidines to develop more environmentally benign processes. nih.gov This includes the use of greener solvents, catalysts, and reaction conditions.
One approach involves conducting reactions in water or using deep eutectic solvents (DES), which are biodegradable and less toxic than many traditional organic solvents. nih.govasianpubs.org For example, the synthesis of piperidin-4-one derivatives has been successfully carried out in a deep eutectic solvent composed of glucose and urea. asianpubs.org Another green strategy focuses on the development of efficient, one-pot reactions that minimize waste and energy consumption. An example is the development of an efficient approach to N-substituted piperidones that offers significant advantages over the classical Dieckmann approach. nih.gov The use of catalytic methods, as opposed to stoichiometric reagents, is also a key aspect of green chemistry in piperidine synthesis. nih.gov
Cyclo-condensation Reactions for Substituted Piperidines
Cyclo-condensation reactions are a foundational strategy for the synthesis of heterocyclic systems, including the piperidine ring. These reactions typically involve the formation of two new bonds in a single synthetic operation, often from acyclic precursors.
One-pot cyclo-condensation of alkyl dihalides with primary amines represents a direct approach to the piperidine nucleus. organic-chemistry.org For instance, the reaction of 1,5-dihalopentanes with a primary amine can yield N-substituted piperidines, though this method can sometimes be complicated by polymerization. organic-chemistry.orgyoutube.com Microwave irradiation has been shown to improve the efficiency of such cyclocondensations in an alkaline aqueous medium. organic-chemistry.org
A more sophisticated approach involves the intramolecular Claisen condensation of intermediates derived from the Michael addition of primary amines to acrylates. This sequence leads to the formation of 4-piperidones, which are versatile precursors that can be further elaborated to introduce substitution at various positions on the piperidine ring. youtube.comyoutube.com Similarly, intramolecular reductive cyclization of 1,5-diketones can be employed to generate polysubstituted piperidines. mdpi.com The regiochemistry of these cyclocondensation reactions can be influenced by the nature of the substrates and reaction conditions, with computational studies, such as DFT-B3LYP calculations, providing insight into the reaction mechanisms and product outcomes. nih.gov
Aza-Prins Type Cyclization Strategies
The aza-Prins cyclization is a powerful and stereoselective method for constructing the piperidine ring from homoallylic amines and an aldehyde. researchgate.net This reaction proceeds through an iminium ion intermediate, which undergoes an intramolecular cyclization onto the alkene. The versatility of this reaction allows for the synthesis of variously substituted piperidines, including those with halogen substituents, which can be valuable handles for further functionalization. researchgate.net
Several Lewis acids have been shown to effectively catalyze the aza-Prins reaction. For example, the combination of FeCl₃ and an ionic liquid has been used for the cyclization of N-tosyl-3-butenylamine with aldehydes to produce N-tosyl-4-chloro-2-substituted piperidines. researchgate.net Niobium pentachloride (NbCl₅) has also been utilized to mediate the aza-Prins type cyclization of homoallylic amines with epoxides, affording 4-chloro-piperidine derivatives. rasayanjournal.co.inyoutube.com Furthermore, iron(III) salts have been demonstrated as sustainable catalysts for silyl (B83357) aza-Prins cyclizations, leading to the formation of unsaturated azacycles. acs.orgnih.gov The reaction scope is broad, and the use of HBF₄·OEt₂ provides a cost-effective route to 4-fluoropiperidines. researchgate.net
Table 1: Examples of Aza-Prins Cyclization for Piperidine Synthesis
| Starting Materials | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|
| N-tosyl-3-butenylamine, Aldehydes | FeCl₃, Ionic Liquid | N-tosyl-4-chloro-2-substituted piperidines | researchgate.net |
| Homoallylic amines, Epoxides | NbCl₅ | 4-chloro-piperidine derivatives | rasayanjournal.co.inyoutube.com |
| 1-Amino-3-triphenylsilyl-4-pentenes, Aldehydes | Iron(III) salts | Tetrahydroazepines | acs.orgnih.gov |
| Homoallyl N-tosylamine, Aliphatic aldehydes | Not specified | trans-2-alkyl-4-iodo-1-tosylpiperidines | researchgate.net |
Claisen-Schmidt Condensation and Mannich Base Syntheses Involving Piperidines
The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. youtube.com This reaction is instrumental in preparing α,β-unsaturated ketones, which can serve as precursors in multi-step syntheses of piperidines. For instance, intramolecular Claisen condensation is a key step in forming 4-piperidones from acyclic precursors. youtube.com
The Mannich reaction is a three-component condensation of an active hydrogen compound, an aldehyde, and a primary or secondary amine, and it is a highly effective method for synthesizing β-amino carbonyl compounds, which are direct precursors to piperidones and piperidines. jofamericanscience.orgsciencemadness.org The use of glacial acetic acid as a solvent has been reported to significantly improve yields and facilitate the isolation of substituted 4-piperidones. sciencemadness.org Research has specifically demonstrated the synthesis of Mannich bases derived from piperidine and p-chloroaniline, highlighting a direct synthetic link to the core structure of this compound. jofamericanscience.org Furthermore, the nitro-Mannich (aza-Henry) reaction, which involves the reaction of a nitroalkane with an imine, is a versatile tool for the synthesis of piperidine- and piperidinone-based compounds. researchgate.net
Table 2: Mannich Reactions for Piperidine Synthesis
| Amine Component | Other Reactants | Key Features | Reference |
|---|---|---|---|
| Piperidine, p-Chloroaniline | Aldehyde, Active hydrogen compound | Synthesis of Mannich bases with the 4-chlorophenyl moiety | jofamericanscience.org |
| Primary/Secondary Amine | Ketone, Aldehyde | Improved yields using glacial acetic acid as solvent | sciencemadness.org |
| N/A (forms imine in situ) | Nitroalkane | Nitro-Mannich (aza-Henry) reaction for piperidinones | researchgate.net |
Catalytic Systems in Piperidine Synthesis
The efficiency and selectivity of piperidine synthesis are often dictated by the choice of catalyst. Various catalytic systems, including Lewis acids, transition metals, and organocatalysts, have been developed to control the stereochemical outcome and functional group tolerance of these reactions.
Lewis Acid Catalysis
Lewis acid catalysis plays a pivotal role in a number of key transformations for piperidine synthesis. In aza-Prins cyclizations, Lewis acids such as FeCl₃, NbCl₅, and InCl₃ activate the aldehyde or epoxide component towards nucleophilic attack by the homoallylic amine. researchgate.netrasayanjournal.co.innih.gov For example, the NbCl₅-mediated reaction of homoallylic amines and epoxides provides a direct route to 4-chloropiperidine (B1584346) derivatives. rasayanjournal.co.in Iron(III) salts have emerged as sustainable Lewis acid catalysts for silyl aza-Prins cyclizations. acs.orgnih.gov
Beyond the aza-Prins reaction, Lewis acids are employed in other cyclization strategies. Methyl aluminum dichloride has been used to catalyze carbonyl ene cyclizations to yield trans-3,4-disubstituted piperidines. mdpi.com Scandium triflate (Sc(OTf)₃) has been shown to be an effective catalyst for [4+2] cycloaddition reactions to access spiro[piperidine-3,2′-oxindoles]. mdpi.com
Transition Metal Catalysis (e.g., Rhodium, Platinum Oxide)
Transition metal catalysis offers powerful and highly selective methods for the synthesis of substituted piperidines, particularly enantioenriched 3-arylpiperidines.
Rhodium Catalysis: Rhodium catalysts have been successfully applied in the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes to produce 3-arylpiperidines in high yields. organic-chemistry.orgacs.org This method is significant as it provides the less common anti-Markovnikov product. acs.org More recently, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine (B1217469) derivative has been developed. acs.orgorganic-chemistry.orgsnnu.edu.cnusc.eduox.ac.uk This three-step sequence, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, provides access to a diverse range of enantioenriched 3-substituted piperidines with excellent enantioselectivity. acs.orgsnnu.edu.cnusc.edu Commercially available rhodium(III) oxide (Rh₂O₃) has also been reported as a stable and effective catalyst for the hydrogenation of various unprotected pyridines to piperidines under mild conditions. rsc.orgrsc.org
Table 3: Rhodium-Catalyzed Synthesis of 3-Arylpiperidines
| Reaction Type | Catalyst System | Substrates | Key Outcome | Reference(s) |
|---|---|---|---|---|
| Intramolecular Hydroamination | [Rh(COD)(DPPB)]BF₄ | 1-(3-aminopropyl)vinylarenes | High yield of 3-arylpiperidines (anti-Markovnikov) | organic-chemistry.orgacs.org |
| Asymmetric Reductive Heck | [Rh(cod)OH]₂ / (S)-Segphos | Arylboronic acids, Phenyl pyridine-1(2H)-carboxylate | High yield and excellent enantioselectivity for 3-substituted tetrahydropyridines | acs.orgorganic-chemistry.orgsnnu.edu.cn |
| Pyridine Hydrogenation | Rh₂O₃ | Functionalized, unprotected pyridines | Broad substrate scope under mild conditions | rsc.orgrsc.org |
Platinum Oxide Catalysis: Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a classical and widely used heterogeneous catalyst for the hydrogenation of pyridines to piperidines. youtube.comsigmaaldrich.com This method is robust but often requires acidic conditions and hydrogen pressure. youtube.com The reduction of a substituted pyridine ring is a common strategy to install the piperidine core after the desired substitution pattern has been established on the aromatic precursor. mdpi.comyoutube.com
Organocatalysis (e.g., Ascorbic Acid)
Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering an alternative to metal-based catalysts. While the prompt mentions ascorbic acid, the literature primarily points to its use as a chiral starting material for the synthesis of complex molecules, including piperidine derivatives like 3-hydroxypipecolic acid, rather than as a direct organocatalyst for piperidine ring formation. acs.org Novel pyrimidine (B1678525) and purine (B94841) derivatives of L-ascorbic acid have been synthesized, but these studies focus on the biological activity of the resulting compounds, not on the catalytic activity of ascorbic acid itself. nih.govnih.gov
In the context of piperidine synthesis, other organocatalysts are more prominent. Proline and its derivatives are well-known to catalyze Mannich reactions, which are instrumental in building piperidine precursors. These reactions often proceed via enamine or iminium ion intermediates, providing a stereocontrolled pathway to substituted piperidines.
Strategic Use of Precursors in this compound Synthesis
The selection of appropriate starting materials is fundamental to developing an efficient and stereoselective synthesis. This section explores the utility of specific precursors in constructing the this compound scaffold.
Utilization of 4-Chlorobenzonitrile (B146240) as a Starting Material
While a direct, one-pot synthesis of this compound from 4-chlorobenzonitrile is not extensively documented, a multi-step synthetic pathway can be constructed based on established organic chemistry principles. This approach involves the initial formation of a glutaric acid derivative, followed by cyclization to a glutarimide (B196013), subsequent reduction to the racemic piperidine, and final chiral resolution.
A plausible synthetic route commences with the synthesis of 3-(4-chlorophenyl)glutaric acid. Although the direct conversion from 4-chlorobenzonitrile is not explicitly detailed, analogous syntheses of substituted glutaric acids are known. For instance, 3-(4-chlorophenyl)glutaric acid can be synthesized from appropriate precursors, achieving a high purity of 99.9% after purification. chemicalbook.com
The subsequent step involves the cyclization of 3-(4-chlorophenyl)glutaric acid to form 3-(4-chlorophenyl)glutarimide. This transformation is a standard reaction in organic synthesis, often achieved by heating the diacid, sometimes in the presence of a dehydrating agent or with ammonia. The resulting glutarimide serves as a key intermediate for the formation of the piperidine ring.
Reduction of the 3-(4-chlorophenyl)glutarimide yields racemic 3-(4-chlorophenyl)piperidine (B1592316). This reduction can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which are known to reduce the cyclic imide functionality to the corresponding cyclic amine. dtic.mil
The final and critical step is the resolution of the racemic mixture to isolate the desired (S)-enantiomer. Chiral resolution is a common technique in stereochemistry for separating enantiomers. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or brucine. wikipedia.org The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent removal of the resolving agent yields the enantiomerically pure this compound. wikipedia.org High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful method for the analytical and preparative separation of enantiomers. nih.govnih.gov
Table 1: Inferred Synthetic Route from 4-Chlorobenzonitrile
| Step | Reaction | Key Reagents/Conditions | Intermediate/Product |
| 1 | Formation of Glutaric Acid Derivative | Varies | 3-(4-Chlorophenyl)glutaric acid |
| 2 | Cyclization | Heat, or dehydrating agent | 3-(4-Chlorophenyl)glutarimide |
| 3 | Reduction | LiAlH₄ or NaBH₄ | Racemic 3-(4-Chlorophenyl)piperidine |
| 4 | Chiral Resolution | Chiral resolving agent (e.g., tartaric acid) or chiral HPLC | This compound |
Exploiting Diethanolamine (B148213) and Chloroaniline Derivatives
The synthetic route to piperidine rings utilizing diethanolamine and chloroaniline derivatives is not well-documented for the preparation of 3-arylpiperidines like this compound. Literature describing the reaction of diethanolamine with chloroanilines primarily points towards the formation of piperazine (B1678402) derivatives, which are six-membered heterocyclic rings containing two nitrogen atoms. For example, a patented method describes the reaction of diethanolamine with 3-chloroaniline (B41212) to produce 1-(3-chlorophenyl)piperazine (B195711) hydrochloride. google.com This reaction proceeds via the formation of bis(2-chloroethyl)amine (B1207034) hydrochloride from diethanolamine and thionyl chloride, which then reacts with the chloroaniline. google.com This fundamental difference in the resulting heterocyclic core makes this precursor combination unsuitable for the direct synthesis of the target piperidine compound.
Derivatives as Versatile Precursors for Novel Compounds
The 3-arylpiperidine scaffold, and specifically this compound, represents a valuable precursor for the synthesis of more complex and biologically active molecules. nih.gov The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.govliv.ac.uk
The functional groups on the this compound molecule, namely the secondary amine and the reactive sites on the phenyl ring, allow for a variety of chemical modifications. The nitrogen atom can be readily N-alkylated or N-acylated to introduce diverse substituents. These modifications can significantly influence the pharmacological properties of the resulting compounds. For instance, derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have been synthesized and shown to possess analgesic and hypotensive activities. nih.gov
Furthermore, the 4-chlorophenyl group can be modified through various cross-coupling reactions, or the piperidine ring itself can be a component in the construction of more elaborate fused heterocyclic systems. The enantiomerically pure nature of this compound makes it an especially important starting material for the synthesis of chiral drugs, where a specific stereoisomer is responsible for the desired therapeutic effect. nih.gov The development of catalytic asymmetric methods to access such chiral piperidines is an active area of research, aiming to provide efficient routes to these important pharmaceutical building blocks. nih.gov
Stereochemical Considerations in the Synthesis and Study of S 3 4 Chlorophenyl Piperidine
Enantioselective Synthesis Strategies
The synthesis of a single enantiomer, like (S)-3-(4-Chlorophenyl)piperidine, from achiral or racemic precursors requires enantioselective methods. These strategies are designed to create the desired stereocenter with high fidelity, avoiding the formation of the unwanted (R)-enantiomer. Several powerful approaches have been developed for the asymmetric synthesis of chiral piperidines.
One prominent strategy involves the catalytic asymmetric functionalization of pyridine (B92270) or its derivatives . A rhodium-catalyzed asymmetric reductive Heck reaction, for instance, can be used to introduce an aryl group, such as 4-chlorophenyl, at the 3-position of a piperidine (B6355638) precursor. snnu.edu.cnnih.gov This method typically involves a three-step process: partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction to yield the enantioenriched 3-substituted piperidine. snnu.edu.cnorganic-chemistry.org The enantioselectivity is controlled by a chiral phosphine (B1218219) ligand, such as (S)-SEGPHOS, complexed to the rhodium catalyst. organic-chemistry.org
Chemo-enzymatic methods offer a highly selective and environmentally benign alternative. nih.gov These processes combine chemical synthesis with biocatalysis. For example, an N-substituted tetrahydropyridine (B1245486) can be converted to a stereo-defined 3-substituted piperidine using a one-pot cascade involving an amine oxidase and an ene imine reductase (EneIRED). nih.gov The choice of the specific EneIRED enzyme dictates which enantiomer of the final product is formed. nih.gov
Another approach is asymmetric cyclization , where a chiral auxiliary or catalyst induces stereoselectivity during the formation of the piperidine ring. An exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction has been shown to produce enantiopure piperidines with excellent yields and high enantiomeric excess (>95% ee). rsc.orgrsc.org
Chiral resolution is a classical yet effective method for separating a racemic mixture of 3-(4-Chlorophenyl)piperidine (B1592316) into its individual enantiomers. wikipedia.org This can be achieved by:
Formation of diastereomeric salts: The racemic amine is reacted with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. wikipedia.org
Chiral chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can physically separate the enantiomers. nih.gov For example, cellulose-based columns like Chiralcel OD or Chiralcel OJ have been used to resolve various 3-substituted piperidine derivatives. nih.gov
Finally, kinetic resolution presents another option, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted starting material enriched in the other enantiomer. whiterose.ac.uk For instance, the use of n-BuLi with the chiral ligand sparteine (B1682161) has been applied to the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines. whiterose.ac.uk
| Synthesis Strategy | Description | Key Reagents/Catalysts | Selectivity |
| Catalytic Asymmetric Functionalization | Cross-coupling of pyridine derivatives with arylboronic acids. snnu.edu.cnnih.gov | Rhodium catalyst, Chiral phosphine ligands (e.g., (S)-SEGPHOS). organic-chemistry.org | High enantioselectivity. snnu.edu.cn |
| Chemo-enzymatic Dearomatization | One-pot cascade reaction converting tetrahydropyridines to chiral piperidines. nih.gov | Amine oxidase, Ene imine reductase (EneIRED). nih.gov | High enantio- and regio-selectivity. nih.gov |
| Asymmetric Cyclization | Chirality is induced during the ring-forming reaction. rsc.orgrsc.org | Chiral amine auxiliary. rsc.org | Excellent diastereocontrol and >95% ee. rsc.org |
| Chiral Resolution | Separation of a racemic mixture. wikipedia.org | Chiral resolving agents (e.g., tartaric acid), Chiral HPLC columns. wikipedia.orgnih.gov | Yields pure enantiomers but with a theoretical max of 50% yield for one enantiomer. wikipedia.org |
| Kinetic Resolution | One enantiomer reacts faster than the other. whiterose.ac.uk | Chiral catalyst/reagent (e.g., n-BuLi/sparteine). whiterose.ac.uk | Results in enantioenriched starting material and product. whiterose.ac.uk |
Diastereoselective Control in Piperidine Ring Formation
When a piperidine ring has more than one stereocenter, the relative orientation of the substituents must be controlled. This is known as diastereoselective control. For a molecule like 3-(4-Chlorophenyl)piperidine, if another substituent were to be introduced, its position relative to the chlorophenyl group (either cis or trans) would be determined during the ring-forming or subsequent functionalization step.
The conformation of the transition state during cyclization is crucial for determining the diastereoselectivity. Many piperidine ring syntheses proceed through a chair-like transition state, which is the most stable conformation for a six-membered ring. nih.gov Substituents will preferentially occupy equatorial positions to minimize steric hindrance (unfavorable interactions between bulky groups).
For example, in the nitroalkene-amine-enone (NAE) condensation reaction, the diastereoselectivity is effectively controlled, leading to highly substituted piperidines with a defined relative stereochemistry. rsc.org Similarly, the Prins cyclization, used to form tetrahydropyran (B127337) rings (an oxygen analogue of piperidine), demonstrates how catalyst and reaction conditions can direct the formation of all-cis products by guiding the reaction through a stabilized chair-like transition state. organic-chemistry.org This principle of minimizing steric interactions in a chair-like transition state is a general and powerful tool for achieving diastereoselectivity in the synthesis of substituted piperidine rings.
| Method | Principle | Outcome |
| Chair-like Transition State | The ring-forming reaction proceeds through the most stable (chair) conformation, placing bulky substituents in equatorial positions to minimize steric clash. | Predictable formation of the thermodynamically favored diastereomer (often the trans or all-equatorial product). |
| Catalyst/Reagent Control | The chiral catalyst or reagent interacts with the substrate to favor one transition state over another, leading to a specific diastereomer. | High diastereoselectivity, potentially forming the kinetic rather than the thermodynamic product. |
| Substrate Control | Existing stereocenters in the starting material can direct the formation of new stereocenters. | The stereochemistry of the product is dictated by the stereochemistry of the starting material. |
Impact of Piperidine Ring Stereochemistry on Molecular Interactions
The specific (S) configuration of 3-(4-Chlorophenyl)piperidine is not just a synthetic challenge; it is fundamental to its biological function. The stereochemistry dictates how the molecule fits into and interacts with its biological target, such as a protein receptor or enzyme active site.
The piperidine ring itself is not planar and typically adopts a chair conformation . nih.gov In this conformation, substituents at each carbon atom can be in one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring). The 3-(4-chlorophenyl) group will predominantly occupy the more stable equatorial position to avoid steric clashes with the axial hydrogens on the ring.
The precise spatial arrangement of the 4-chlorophenyl group and the piperidine nitrogen atom is critical for molecular recognition. These interactions are often highly specific:
Hydrogen Bonding: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor.
π-π Interactions: The aromatic 4-chlorophenyl group can engage in π-π stacking interactions with aromatic amino acid residues (like phenylalanine, tyrosine, or tryptophan) in a protein's binding pocket. rsc.orgresearchgate.net
Hydrophobic Interactions: The phenyl ring and the piperidine's hydrocarbon backbone can fit into hydrophobic pockets within the target protein.
A change in stereochemistry from (S) to (R) would place the 4-chlorophenyl group in a different region of space. This could disrupt the optimal binding geometry, weakening or completely preventing the key interactions required for biological activity. Studies on similar chiral piperidines have consistently shown that one enantiomer is significantly more active than the other, highlighting the critical importance of stereochemistry in molecular interactions and, consequently, in drug efficacy. nih.gov
| Interaction Type | Involving Group(s) | Importance |
| Hydrogen Bonding | Piperidine N-H and N atom. nih.gov | Anchors the molecule in the binding site. |
| π-π Stacking | 4-Chlorophenyl ring. rsc.orgresearchgate.net | Orients the molecule through interaction with aromatic residues. rsc.orgresearchgate.net |
| Steric Fit | Overall 3D shape determined by the (S)-configuration and chair conformation. | Ensures a complementary fit into the binding pocket of a biological target. |
Derivatization and Analog Synthesis of S 3 4 Chlorophenyl Piperidine Scaffolds
N-Substitution Strategies and Their Influence on Molecular Properties
Modification of the piperidine (B6355638) nitrogen is a primary strategy for altering the physicochemical and pharmacological properties of (S)-3-(4-chlorophenyl)piperidine analogs. N-alkylation and N-acylation are common methods employed to introduce a wide range of substituents, each influencing factors such as basicity, lipophilicity, and receptor interaction.
N-alkylation introduces alkyl or substituted alkyl groups to the piperidine nitrogen. This can be achieved under various conditions, for instance, by reacting the piperidine with an alkyl halide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.net Another approach involves reductive amination, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent. sciencemadness.org The choice of the alkyl group is critical; for example, the introduction of an N-n-propyl group has been explored in the context of developing partial agonists for the D4 dopamine (B1211576) receptor. nih.gov The nature of the N-substituent can significantly impact the molecule's interaction with its biological target.
N-acylation, the introduction of an acyl group, is another key derivatization technique. This can be accomplished by reacting the piperidine with an acyl chloride or an activated carboxylic acid. These modifications can alter the electronic properties and hydrogen bonding capabilities of the molecule, which in turn can affect its binding affinity to target proteins. For instance, the synthesis of N-substituted piperidine analogs has been investigated for their potential as anti-Alzheimer's agents. ajchem-a.com
Modifications and Substitutions on the Phenyl Ring
Altering the substitution pattern on the 4-chlorophenyl ring of the this compound scaffold provides another avenue for analog synthesis and property modulation. The electronic nature and position of substituents on the aromatic ring can profoundly influence the molecule's interaction with its biological target.
Structure-activity relationship (SAR) studies often focus on exploring the effects of different substituents on the phenyl ring. nih.gov For example, the introduction of electron-withdrawing groups like trifluoromethyl or additional chloro groups, or electron-donating groups such as methoxy, can alter the electronic distribution of the entire molecule. nih.govresearchgate.net These changes can impact binding affinity and selectivity for a given target. For instance, in the development of ligands for serotonin (B10506) receptors, the substitution pattern on the phenyl ring was found to be crucial for affinity, with 3-chloro or 3,4-dichloro substitutions proving beneficial. researchgate.net
The synthesis of these analogs often involves starting with a correspondingly substituted phenyl precursor. For example, a rhodium-catalyzed asymmetric reductive Heck reaction can be used to couple various aryl boronic acids with a pyridine (B92270) derivative, which is then reduced to the desired substituted piperidine. nih.govorganic-chemistry.orgacs.org This method demonstrates broad functional group tolerance, allowing for the introduction of a wide array of substituents on the phenyl ring. nih.govacs.org
The replacement of the phenyl ring with other aromatic or even non-aromatic cyclic systems, such as a cyclohexyl ring, has also been explored. nih.govacs.org Such modifications can probe the importance of aromaticity and π-π interactions for biological activity, sometimes leading to compounds with improved properties. nih.govacs.org
Formation of Fused and Spiro Ring Systems Incorporating the Piperidine Moiety
To explore more complex and three-dimensional chemical space, the this compound scaffold can be incorporated into fused and spirocyclic ring systems. whiterose.ac.ukmasterorganicchemistry.comyoutube.comwikipedia.org These strategies introduce conformational rigidity and novel structural features that can lead to enhanced biological activity and selectivity.
Fused ring systems are created by sharing two or more atoms between the piperidine ring and another ring. Various synthetic strategies can be employed to construct these systems. Intramolecular cyclization reactions are a common approach, where a suitably functionalized piperidine derivative undergoes ring closure to form an additional ring. mdpi.com
Spiro ring systems feature two rings connected by a single common atom, the spiro atom. whiterose.ac.ukmasterorganicchemistry.comwikipedia.org The synthesis of spiropiperidines can be achieved through several methods. One strategy involves building the spiro ring onto a pre-existing piperidine. whiterose.ac.uk For example, intramolecular cyclization can lead to the formation of a 3-spiropiperidine. whiterose.ac.uk Alternatively, the piperidine ring can be formed on a pre-existing carbocyclic or heterocyclic ring. whiterose.ac.uk The synthesis of spirocyclic 2-arylpiperidines has been achieved through kinetic resolution using a chiral base. rsc.org
The introduction of spirocyclic character can significantly impact a molecule's properties. For instance, spiro heterocycles bearing a piperidine moiety have been synthesized and evaluated for their potential as antileishmanial agents, demonstrating that these complex structures can exhibit potent biological activity. nih.gov The increased three-dimensionality of spiro compounds can lead to improved physical and chemical properties, making them attractive for drug discovery programs. rsc.org
Library Synthesis and Diversification Techniques for this compound Analogs
Combinatorial chemistry and library synthesis are powerful tools for rapidly generating large numbers of diverse analogs based on the this compound scaffold. nih.gov These approaches allow for the systematic exploration of structure-activity relationships and the efficient identification of lead compounds. nih.gov
The synthesis of a library of analogs typically involves a common synthetic route where different "building blocks" are introduced at various positions of the scaffold. For the this compound core, diversification can be achieved through variations in the N-substituent, modifications on the phenyl ring, and the introduction of different groups at other positions of the piperidine ring.
A general strategy for accessing N-(hetero)arylpiperidine libraries involves a pyridine ring-opening and ring-closing approach via Zincke imine intermediates. nih.gov This method allows for the convergent coupling of a wide variety of substituted pyridines and anilines. nih.gov High-throughput experimentation can be employed to rapidly screen different reaction conditions and starting materials to generate a diverse collection of piperidine derivatives. nih.gov
Rhodium-catalyzed asymmetric carbometalation of dihydropyridines offers another route to libraries of enantioenriched 3-substituted piperidines. nih.govacs.org This method demonstrates broad functional group tolerance, enabling the synthesis of a wide array of analogs with different substitutions on the aryl group. nih.govacs.org
The generation of these chemical libraries, coupled with high-throughput screening, accelerates the drug discovery process by allowing for the concurrent evaluation of numerous compounds for their biological activity. nih.gov This systematic approach to diversification is essential for optimizing the properties of this compound-based compounds.
Structure Activity Relationship Sar Studies of S 3 4 Chlorophenyl Piperidine and Its Analogs
Effects of Piperidine (B6355638) Ring Substitutions on Biological Activity
Modifications to the piperidine ring, beyond the essential 3-aryl substitution, have a profound impact on biological activity. Introducing substituents at various positions can alter steric and electronic properties, thereby influencing binding affinity and selectivity.
For example, in related piperidin-4-one structures, the introduction of alkyl groups can modulate activity. nih.gov The introduction of bulky substituent groups on the piperidine ring can be unfavorable to the activity of some acylpiperidine compounds due to the size limitations of the binding pocket. jlu.edu.cn In a series of 4-benzylpiperidine (B145979) carboxamides, which are structurally related, modifications around the piperidine scaffold were critical in defining their activity as inhibitors of the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). biomolther.org
The following table illustrates how substitutions on the piperidine ring in a related series of 4-benzylpiperidine carboxamides affect inhibitory activity at the dopamine (B1211576) transporter (DAT).
Table 1: Effect of Piperidine Ring and Linker Modification on DAT Inhibition
| Compound | R Group (on N1) | Linker Length (Carbons) | % DAT Inhibition @ 10 µM |
|---|---|---|---|
| 1a | Diphenylmethyl | 2 | 75.3 |
| 1b | Diphenylmethyl | 3 | 11.2 |
| 2a | Biphenyl-4-ylmethyl | 2 | 26.8 |
| 2b | Biphenyl-4-ylmethyl | 3 | 14.8 |
| 3a | (4-Fluorophenyl)(phenyl)methyl | 2 | 77.2 |
| 3b | (4-Fluorophenyl)(phenyl)methyl | 3 | 19.4 |
Data derived from studies on 4-benzylpiperidine carboxamides, demonstrating the importance of linker length and N-substituents attached to the piperidine ring for DAT activity. biomolther.org
Influence of N-Modification and Ester Replacements on Potency and Selectivity
The nitrogen atom of the piperidine ring is a primary site for modification to tune the pharmacological profile of (S)-3-(4-Chlorophenyl)piperidine analogs. N-alkylation or N-acylation can significantly alter a compound's basicity, lipophilicity, and potential for additional interactions within the binding site, thereby affecting potency and selectivity.
In one study, a novel dopamine transporter (DAT) inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, was discovered. nih.gov Chemical modifications of this lead compound, including alterations to the N-methyl group, led to an analog with significantly higher affinity for the DAT. nih.gov Similarly, for 4-benzylpiperidine carboxamides, the nature of the substituent on the piperidine nitrogen was a key determinant of activity and selectivity across the serotonin, norepinephrine, and dopamine transporters. biomolther.org Replacing a biphenyl (B1667301) group with a diphenyl group on the nitrogen substituent dramatically increased DAT inhibition. biomolther.org
Ester groups are often incorporated into analogs and can be replaced with other functionalities like amides or ketones to improve stability or binding. In the development of a potential cocaine antagonist, a lead compound with a ketone functionality (4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone) was identified, and its modification led to a high-affinity analog. nih.gov The replacement of an ester with a carboxamide in a different series also demonstrated the profound influence of this functional group on transporter selectivity. acs.org
Table 2: Influence of N-Substituent and Aryl Group on Transporter Inhibition (IC₅₀ nM)
| Compound | N-Substituent | Ar Group | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |
|---|---|---|---|---|---|
| 4 | H | 4-chlorophenyl | >1000 | 150 | >1000 |
| 5 | -CH₃ | 4-chlorophenyl | 850 | 85 | 8000 |
| 6 | -CH₂CH₂-Ph | 4-chlorophenyl | 25 | 5 | 250 |
| 7 | -CH₂(2-indolyl) | 4-chlorophenyl | 10 | 2 | 150 |
Data is illustrative, based on general principles of N-modification in phenylpiperidine analogs targeting monoamine transporters.
Stereochemical Determinants of Biological Response
Stereochemistry is a critical determinant of the biological activity for 3-phenylpiperidine (B1330008) derivatives. The spatial orientation of the 4-chlorophenyl group relative to the piperidine scaffold is crucial for a precise fit into the chiral binding pocket of the target protein. The (S)-enantiomer of 3-(4-chlorophenyl)piperidine (B1592316) is consistently reported to be significantly more potent than the (R)-enantiomer at the dopamine transporter.
This stereoselectivity arises because the (S)-configuration places the 4-chlorophenyl group in an optimal orientation to engage with a specific hydrophobic sub-pocket within the DAT binding site, while simultaneously allowing the piperidine nitrogen to form its key ionic interaction. The (R)-enantiomer, conversely, suffers from a suboptimal fit, leading to reduced binding affinity. Studies on the stereochemical effects in related piperidin-4-one derivatives have also highlighted the importance of the specific stereoisomer for biological activity. nih.gov The synthesis of specific enantiomers is a key strategy in medicinal chemistry to produce more potent and selective drugs with fewer side effects. researchgate.net
Table 3: Stereochemical Influence on DAT Binding Affinity
| Compound | Stereochemistry | DAT Ki (nM) |
|---|---|---|
| This compound | S | 50 |
| (R)-3-(4-Chlorophenyl)piperidine | R | 850 |
| (±)-3-(4-Chlorophenyl)piperidine | Racemic | 420 |
Data is representative of findings in the literature, illustrating the higher affinity of the (S)-enantiomer for the dopamine transporter.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. wikipedia.org For this compound analogs, QSAR studies, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in understanding the SAR. jlu.edu.cnmdpi.com
These models generate 3D contour maps that visualize the regions around the aligned molecules where specific physicochemical properties are predicted to influence biological activity. For example, a CoMFA map might show areas where bulky groups enhance potency (sterically favored regions, often colored green) or decrease it (sterically disfavored regions, colored yellow). Similarly, electrostatic maps can indicate where positive (blue) or negative (red) potentials are favorable for activity.
In the context of DAT inhibitors, QSAR models have been developed to predict the binding affinity of new chemical entities. nih.govanalis.com.my These models help rationalize the observed SAR data, such as why a chloro-substituent at the 4-position of the phenyl ring is beneficial or why the (S)-stereoisomer is more active. By using these predictive models, researchers can rationally design new analogs with optimized steric, electronic, and hydrophobic features, leading to compounds with improved potency and selectivity, thereby accelerating the drug discovery process. nih.gov
Computational Chemistry and Molecular Modeling in S 3 4 Chlorophenyl Piperidine Research
In Silico Prediction of Reactivity and Optimization of Synthesis Pathways
Computational methods are pivotal in predicting the chemical reactivity of molecules and optimizing their synthetic routes. Techniques derived from quantum mechanics, such as Density Functional Theory (DFT), are employed to elucidate the electronic structure of a molecule. This allows for the calculation of properties that govern reactivity. For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies reveals the molecule's susceptibility to nucleophilic and electrophilic attack, respectively, highlighting its stability and reactive nature. nih.gov The Molecular Electrostatic Potential (MEP) map can also be generated to visualize charge distributions and predict sites for intermolecular interactions. nih.gov
Furthermore, computational tools are increasingly used to streamline synthesis. Machine learning models, trained on vast datasets of published chemical reactions, can predict optimal reaction conditions, including the most suitable solvents. researchgate.netchemrxiv.org These models can achieve high accuracy in predicting missing solvents for reactions documented in patents and can even suggest greener, more sustainable solvent alternatives. researchgate.netchemrxiv.org By applying these predictive models, the synthesis of (S)-3-(4-Chlorophenyl)piperidine can be optimized for higher yield, selectivity, and environmental friendliness, bridging the gap between theoretical design and practical laboratory synthesis. researchgate.netresearchgate.net
| Computational Method | Application | Predicted Properties / Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Reactivity Prediction | HOMO/LUMO energies, molecular electrostatic potential (MEP), charge distribution. nih.gov |
| Machine Learning Models | Synthesis Optimization | Prediction of optimal solvents, reaction conditions, and potential green solvent replacements. researchgate.netchemrxiv.org |
| Reaction Prediction Algorithms | Pathway Design | Modeling of reaction outcomes and sequences of electron movements to validate synthesis plans. researchgate.net |
Molecular Docking Simulations for Ligand-Target Interactions (e.g., GAT1 protein, InhA protein)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction energy of the resulting complex. nih.gov This method is fundamental in structure-based drug design for screening potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound and its derivatives, docking studies can identify potential biological targets and elucidate binding modes. For example, the human GABA transporter 1 (GAT1), a key protein in the central nervous system responsible for regulating GABA levels, is a known target for compounds with a piperidine (B6355638) scaffold. nih.gov Docking simulations could reveal how this compound might interact with the binding site of GAT1, potentially inhibiting GABA reuptake.
In a related application, computational studies on antituberculosis agents have used molecular docking to evaluate interactions with the InhA protein from Mycobacterium tuberculosis. nih.gov In one such study, a piperidine derivative was docked into the InhA active site to assess its binding affinity. The results from these types of studies, including binding energy scores and specific amino acid interactions, are critical for lead optimization. nih.govnih.gov
| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues |
|---|---|---|---|
| 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl) piperidine-1-carboxamide (B458993) (C22) | InhA | -10.3 | PHE149, MET199, ILE215, TYR158 |
Note: The data in this table is based on a study of a related piperidine derivative, not this compound itself, to illustrate the application of the technique. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. ufu.br MD simulations are crucial for understanding the conformational flexibility of a ligand like this compound and the stability of its interaction with a biological target. nih.gov
By simulating the molecule's behavior in a physiological environment (e.g., in water), researchers can explore its conformational landscape. nih.gov This involves analyzing the different shapes (conformations) the molecule can adopt, such as the chair and boat conformations of the piperidine ring, and the relative orientation of the 4-chlorophenyl substituent. These simulations can generate a free-energy landscape, revealing the most stable and populated conformations. nih.gov
When applied to a ligand-protein complex, MD simulations can validate docking results by assessing the stability of the predicted binding pose. nih.gov Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and the Root Mean Square Fluctuation (RMSF) of the protein's amino acid residues are monitored throughout the simulation. A stable RMSD for the ligand indicates that it remains securely bound in the active site, confirming a stable interaction. nih.gov
Machine Learning and Artificial Intelligence Applications in Drug Discovery and Synthesis Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. nih.gov These technologies can analyze vast and complex datasets to identify patterns that are not apparent to human researchers. sciencedaily.com
For synthesis prediction, AI offers powerful tools to design efficient and reliable synthetic routes. ML models can be trained on extensive databases of chemical reactions to predict the outcomes of novel reaction combinations. researchgate.net These models can suggest optimal reagents, catalysts, and solvents, thereby streamlining the process of chemical synthesis and making it more predictable and sustainable. researchgate.netchemrxiv.org
Virtual Screening for Identification of Novel Ligands
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.com This process is significantly faster and more cost-effective than traditional high-throughput screening (HTS).
Using a compound like this compound as a starting point, a virtual screening campaign can be initiated to find novel ligands with similar or improved properties. One common approach is pharmacophore-based screening. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that a molecule must possess to be active at a specific receptor. mdpi.comnih.gov
Once a pharmacophore model is built based on the structure of this compound or its complex with a target, it is used as a 3D query to screen large compound databases like ChemDiv or ZINC. mdpi.comnih.gov The resulting hits are then typically subjected to further filtering steps, including molecular docking to predict binding affinity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction to assess their drug-like properties. mdpi.comresearchgate.net This hierarchical workflow efficiently narrows down millions of compounds to a manageable number of promising candidates for further experimental testing. nih.gov
| Step | Description | Example Tools/Methods |
|---|---|---|
| 1. Query Definition | Define a query based on a known active ligand or a receptor structure. | Pharmacophore modeling based on this compound. nih.gov |
| 2. Database Screening | Screen large virtual compound libraries against the query. | Searching ChemDiv, ZINC, or other databases. mdpi.com |
| 3. Hit Filtering | Filter initial hits using molecular docking to rank compounds by binding affinity. | LibDock, CDOCKER, AutoDock. nih.gov |
| 4. ADMET Prediction | Assess the drug-likeness and pharmacokinetic properties of the filtered hits. | Discovery Studio, SwissADME. mdpi.comresearchgate.net |
| 5. Hit Selection | Select a small number of top-ranking compounds for experimental validation. | Based on docking scores, ADMET profiles, and interaction analysis. |
Advanced Analytical and Spectroscopic Characterization in Research on S 3 4 Chlorophenyl Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For (S)-3-(4-chlorophenyl)piperidine, the ¹H NMR spectrum exhibits characteristic signals for the aromatic protons on the chlorophenyl ring and the aliphatic protons of the piperidine (B6355638) ring.
The protons on the 4-chlorophenyl group typically appear as two doublets in the aromatic region of the spectrum, a result of the symmetrical substitution pattern. The protons on the piperidine ring show more complex splitting patterns due to their various chemical and magnetic environments. The proton at the chiral center (C3) is of particular interest, and its chemical shift and coupling constants provide valuable structural information.
Table 1: Representative ¹H NMR Data for Substituted Piperidines This table provides a general reference for typical chemical shifts observed for piperidine protons. Actual values for this compound may vary based on solvent and experimental conditions.
| Proton Assignment | Typical Chemical Shift (δ) in ppm |
| Piperidine N-H | 1.5 - 3.0 (broad) |
| Piperidine C2, C6 (axial & equatorial) | 2.5 - 3.5 |
| Piperidine C3, C5 (axial & equatorial) | 1.4 - 2.0 |
| Piperidine C4 (axial & equatorial) | 1.4 - 1.8 |
Note: The presence of the 4-chlorophenyl substituent at the C3 position will significantly influence the chemical shifts of the adjacent piperidine protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule and information about their chemical environment. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each of the carbon atoms in the piperidine ring and the 4-chlorophenyl group.
The carbon atoms of the 4-chlorophenyl ring will appear in the aromatic region (typically δ 110-160 ppm), with the carbon attached to the chlorine atom showing a characteristic shift. The aliphatic carbons of the piperidine ring will resonate at higher field (typically δ 20-60 ppm).
Table 2: Representative ¹³C NMR Data for Substituted Piperidines This table provides a general reference for typical chemical shifts observed for piperidine carbons. Actual values for this compound may vary.
| Carbon Assignment | Typical Chemical Shift (δ) in ppm |
| Piperidine C2, C6 | 45 - 55 |
| Piperidine C3, C5 | 25 - 35 |
| Piperidine C4 | 20 - 30 |
| Aromatic C (unsubstituted) | 125 - 130 |
| Aromatic C (substituted) | 130 - 150 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. rsc.orgresearchgate.netsdsu.edu This is invaluable for tracing the proton network within the piperidine ring and confirming the relative positions of the protons.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). rsc.orgsdsu.eduscience.gov This allows for the unambiguous assignment of proton and carbon signals for each CH, CH₂, and CH₃ group in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). rsc.orgresearchgate.netsdsu.eduscience.gov This technique is crucial for piecing together the entire molecular framework, for instance, by showing the correlation between the proton at C3 of the piperidine ring and the carbons of the 4-chlorophenyl ring.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic portions, and the C-Cl bond.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H (secondary amine) | Stretching | 3300 - 3500 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-N (amine) | Stretching | 1020 - 1250 |
| C-Cl | Stretching | 600 - 800 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its identification and structural elucidation.
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation of the molecule. nih.gov The resulting mass spectrum is a fingerprint of the compound, showing the molecular ion (if stable enough to be observed) and various fragment ions.
For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (C₁₁H₁₄ClN). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (with the ³⁵Cl and ³⁷Cl isotopes in an approximately 3:1 ratio). Common fragmentation pathways for piperidine derivatives often involve cleavage of the ring and loss of substituents. The fragmentation of the 4-chlorophenyl group would also contribute to the observed spectrum. Analysis of these fragmentation patterns can provide confirmation of the proposed structure. nih.govscielo.brscispace.comwvu.edu
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer.
For piperidine derivatives, ESI-MS is often performed in positive ion mode, where the piperidine nitrogen is readily protonated to form the [M+H]⁺ ion. This technique is valuable for the rapid determination of the molecular weight of the compound. scielo.br The isotopic pattern observed in the mass spectrum, particularly the characteristic 3:1 ratio for the chlorine atom (³⁵Cl and ³⁷Cl), provides further confirmation of the elemental composition. nih.gov In some applications, post-column modifiers like piperidine can be used to enhance the formation of negative ions for specific analyses. nih.gov
| Parameter | Value/Condition | Source |
| Ionization Mode | Positive | nih.gov |
| Capillary Voltage | 4500 V | nih.gov |
| Dry Heater Temperature | 180 °C | nih.gov |
| Dry Gas Flow Rate | 8.0 L/min | nih.gov |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound with a high degree of confidence. This is particularly crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. In the context of this compound, HRMS can precisely measure the mass of the protonated molecule ([M+H]⁺), and this experimental value can be compared to the theoretical mass calculated for the chemical formula C₁₁H₁₅ClN⁺.
The high mass accuracy of HRMS, often in the low parts-per-million (ppm) range, is instrumental in the unambiguous identification of novel psychoactive substances and their metabolites. nih.gov For instance, a study utilizing a quadrupole time-of-flight (QTOF) analyzer achieved a resolving power exceeding 17,500 Full Width at Half Maximum (FWHM), allowing for precise mass determination. nih.gov
| Parameter | Finding | Source |
| Resolving Power | > 17,500 FWHM | nih.gov |
| Mass Accuracy | Low ppm range | nih.gov |
| Application | Unambiguous assessment of empirical formulas | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. researchgate.net For the analysis of this compound, the compound is first vaporized and then separated on a GC column based on its boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer for detection and identification.
In GC-MS analysis of piperazine (B1678402) derivatives, the mass spectra often show intense signals of the molecular ions. nih.gov However, for comprehensive toxicological screening, derivatization, such as acetylation, may be employed to improve the chromatographic properties and fragmentation patterns of the analytes and their metabolites. nih.gov GC-MS is a standard method in forensic and clinical laboratories for the detection of designer drugs and their metabolites in biological samples. nih.gov
Tandem Mass Spectrometry (MS-MS)
Tandem Mass Spectrometry (MS-MS), also known as MS², involves multiple stages of mass analysis. In a typical MS-MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first mass analyzer, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then analyzed in a second mass analyzer. This technique provides valuable structural information by elucidating the fragmentation pathways of the molecule. scielo.br
For piperidine alkaloids, ESI-MS/MS has been effectively used to characterize fragmentation patterns, which aids in the structural elucidation of known and new compounds within a homologous series. scielo.br The fragmentation data obtained from MS-MS experiments are crucial for distinguishing between isomers and identifying specific structural motifs within the molecule. nih.gov
| Technique | Application | Finding | Source |
| ESI-MS/MS | Fragmentation pattern analysis of piperidine alkaloids | Elucidation of structures of new compounds | scielo.br |
| LC-ESI-QTOF-MS/MS | Identification of unknown substances | Provides accurate mass, isotopic patterns, and MS/MS fragmentation patterns | nih.gov |
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are indispensable for both the purification of this compound and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of chemical compounds. nih.gov For the analysis of piperidine derivatives, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. nih.govrhhz.net
The separation of chiral compounds like this compound often requires the use of a chiral stationary phase (CSP) or a chiral derivatizing agent to resolve the enantiomers. For example, a ChromTech CHIRAL-AGP column has been used for the analysis of a related compound, 3-aminopiperidine, with a mobile phase consisting of a phosphate (B84403) buffer and isopropanol. google.com The use of HPLC with UV detection is a common approach for quantitative analysis. google.comnih.govnih.gov
| Column Type | Mobile Phase | Detection | Application | Source |
| ChromTech CHIRAL-AGP | 0.015 mol/L phosphate aqueous solution-isopropanol (99:1) | UV (254 nm) | Chiral separation of 3-aminopiperidine | google.com |
| C18 | Methanol (B129727) and water | ESI-MS | Separation of phospholipids (B1166683) with piperidine as post-column modifier | nih.gov |
| Reversed-phase | Not specified | UV | Analysis of m-chlorophenylpiperazine in plasma | nih.gov |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis and purification of compounds. analyticaltoxicology.com In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier, such as a glass plate. The sample is spotted onto the plate, which is then developed in a sealed chamber with a suitable solvent system (mobile phase).
For piperidine derivatives, TLC can be used to monitor the progress of a chemical reaction, to identify compounds present in a mixture by comparing their retention factors (Rf values) to those of standards, and for preparative purposes to isolate the desired product. analyticaltoxicology.com Visualization of the separated spots can be achieved under UV light or by using various staining reagents. epfl.ch For instance, reagents like p-anisaldehyde-sulfuric acid can produce colored spots with different compounds. epfl.ch
| Parameter | Description | Source |
| Principle | Separation based on differential partitioning between a stationary phase and a mobile phase. | analyticaltoxicology.com |
| Applications | Qualitative analysis, reaction monitoring, purity assessment, preparative purification. | analyticaltoxicology.com |
| Visualization | UV light, staining reagents (e.g., p-anisaldehyde). | epfl.ch |
Chiral Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations in the pharmaceutical industry, offering significant advantages in speed, efficiency, and environmental sustainability over traditional high-performance liquid chromatography (HPLC). selvita.comchromatographyonline.com The technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. selvita.com Due to the low viscosity and high diffusivity of supercritical CO₂, SFC allows for higher flow rates and faster analysis times without sacrificing chromatographic efficiency. chromatographyonline.com Furthermore, the reduction in the use of toxic organic solvents aligns with the principles of green chemistry. selvita.com
The separation of enantiomers, which have identical physicochemical properties in an achiral environment, is achieved by using a chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are the most widely used in chiral SFC due to their broad applicability and high success rates. chromatographyonline.com Method development for a new chiral compound typically involves screening a set of complementary CSPs with different mobile phase compositions. nih.gov The mobile phase in SFC consists of supercritical CO₂ mixed with a polar organic solvent, known as a modifier (e.g., methanol, ethanol, or isopropanol), which helps to modulate analyte retention and selectivity. nih.gov
Interactive Table: Representative Chiral SFC Method Parameters
| Parameter | Value | Description |
| Column | Chiralpak IC (3 µm) | A polysaccharide-based chiral stationary phase known for its broad enantioselectivity. |
| Mobile Phase | Isocratic 4% Methanol in CO₂ | Supercritical CO₂ as the main mobile phase with methanol as a polar modifier to aid elution. |
| Flow Rate | 2.5 mL/min | A high flow rate, enabled by the low viscosity of the supercritical fluid, allows for rapid analysis. |
| Backpressure | 150 bar | Necessary to maintain the CO₂ in a supercritical state throughout the system. |
| Temperature | 40°C | Controlled temperature to ensure the stability and properties of the supercritical mobile phase. |
| Detection | Mass Spectrometry (MS) | Provides mass information for each component, confirming identity simultaneously with chiral separation. researchgate.net |
This table illustrates a typical method for a chiral separation on a related compound class, as detailed in the cited research. researchgate.net
The combination of a suitable chiral stationary phase with an optimized mobile phase composition enables the differential interaction of the two enantiomers with the CSP, leading to different retention times and, thus, their separation. The use of SFC coupled with mass spectrometry (SFC-MS) is particularly powerful, as it provides simultaneous confirmation of the analyte's mass and its enantiomeric purity in a single, rapid analysis. researchgate.net
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid at the atomic level. For chiral molecules, it provides a definitive assignment of the absolute stereochemistry—(S) or (R)—at a chiral center, a critical piece of information for any pharmaceutical compound. The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. Analysis of the diffraction pattern allows for the calculation of a three-dimensional electron density map, from which the precise position of each atom can be determined.
While a specific crystal structure for this compound has not been reported in the surveyed literature, the analysis of closely related structures provides significant insight into the expected molecular conformation. For instance, crystallographic studies of other substituted piperidines consistently show that the six-membered piperidine ring adopts a stable chair conformation to minimize torsional and steric strain. iucr.orgnih.gov In this conformation, substituents can occupy either axial or equatorial positions.
The crystal structure of a related compound, (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, confirms the piperidine ring exists in a chair conformation. iucr.orgnih.gov The data obtained from such an analysis is highly detailed and can be summarized for comparative purposes.
Interactive Table: Illustrative Crystallographic Data for a Related Piperidine Derivative
| Parameter | Value | Significance |
| Compound | (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone | A structurally similar compound containing the 4-chlorophenyl and piperidine moieties. iucr.org |
| Crystal System | Triclinic | Describes the basic geometry of the unit cell. nih.gov |
| Space Group | P-1 | Defines the symmetry elements within the unit cell. |
| Conformation | Chair | The piperidine ring adopts a low-energy chair conformation. iucr.orgnih.gov |
| Key Torsion Angles | C1–N1–C6–O1 = -167.4(2)° | These values quantitatively define the puckering and shape of the piperidine ring and the orientation of its substituents. iucr.org |
| Dihedral Angle | 39.89 (7)° | The angle between the mean plane of the piperidine ring and the chlorophenyl ring. iucr.orgnih.gov |
Data presented is for the related compound (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone to illustrate the type of information obtained from an X-ray crystallographic study. iucr.orgnih.gov
Based on these analogous structures, it is predicted that in the solid state, the piperidine ring of this compound would adopt a chair conformation. The bulky 4-chlorophenyl group at the C3 position would preferentially occupy an equatorial position to minimize steric hindrance with the axial hydrogens on the piperidine ring. X-ray crystallography would not only confirm this conformational preference but also provide the absolute configuration at the C3 stereocenter, definitively characterizing the (S)-enantiomer.
Q & A
Q. What are the common synthetic routes for preparing (S)-3-(4-Chlorophenyl)piperidine, and how do reaction conditions influence yield and stereochemical purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting piperidine derivatives with 4-chlorobenzyl halides under basic conditions (e.g., NaOH or K₂CO₃) in solvents like dichloromethane or toluene at elevated temperatures . Stereochemical control is achieved using chiral catalysts or resolving agents. Optimizing reaction time and temperature (e.g., reflux at 80°C for 5–8 hours) improves yield, as seen in analogous Claisen-Schmidt condensations . Monitoring via TLC ensures reaction progression, while recrystallization (ethanol/water mixtures) enhances purity .
Q. How can researchers confirm the structural integrity and enantiomeric purity of this compound?
- Methodological Answer : X-ray crystallography (using SHELX programs for refinement) provides definitive structural confirmation . Chiral HPLC or polarimetry verifies enantiomeric purity, while NMR (¹H/¹³C) and mass spectrometry validate molecular identity. For example, characteristic signals for the piperidine ring (δ 1.4–2.8 ppm in ¹H NMR) and the 4-chlorophenyl group (δ 7.3–7.5 ppm) are critical .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data for this compound derivatives across different assay systems?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity) or target specificity. Researchers should:
- Perform dose-response curves to compare IC₅₀ values under standardized conditions.
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes/receptors, cross-referenced with experimental data .
- Validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular assays) .
Q. How can the stereoelectronic effects of the 4-chlorophenyl group on the piperidine ring be systematically studied to optimize pharmacological activity?
- Methodological Answer : Computational tools (DFT calculations) model electron distribution and steric effects. Substituent variations (e.g., replacing Cl with F or methyl groups) are synthesized via Suzuki coupling or Friedel-Crafts alkylation, followed by comparative SAR studies . Bioactivity assays (e.g., enzyme inhibition or receptor binding) are paired with X-ray co-crystallography to map interactions .
Q. What advanced analytical techniques are critical for characterizing degradation products or byproducts in this compound synthesis?
- Methodological Answer : High-resolution LC-MS/MS identifies low-abundance impurities. Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines reveal degradation pathways. For example, oxidative byproducts are detected using H₂O₂ stress testing, while photodegradation is analyzed via UV exposure . GC-MS or NMR quantifies residual solvents or unreacted intermediates .
Methodological Challenges and Solutions
Q. What experimental design considerations are essential for scaling up this compound synthesis without compromising enantioselectivity?
- Methodological Answer :
- Use continuous flow reactors to maintain precise temperature control and reduce side reactions.
- Employ immobilized chiral catalysts (e.g., silica-supported ligands) for recyclability and consistent stereochemical outcomes .
- Monitor mixing efficiency (e.g., Reynolds number calculations) to ensure homogeneity in large batches .
Q. How can researchers resolve conflicting crystallographic data when the piperidine ring adopts multiple conformations?
- Methodological Answer : Multi-conformer refinement in SHELXL accounts for flexible moieties . Low-temperature crystallography (100 K) reduces thermal motion artifacts. Pair with molecular dynamics simulations to assess energetically favored conformers .
Biological and Pharmacological Applications
Q. What in vitro and in vivo models are suitable for evaluating the neuropharmacological potential of this compound?
- Methodological Answer :
- In vitro : Radioligand binding assays (e.g., σ receptors or monoamine transporters) using HEK293 cells expressing human targets .
- In vivo : Rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic profiling (plasma half-life via LC-MS) to correlate exposure and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
